molecular formula C9H13N3O B1457056 2-(Piperidin-1-yl)pyrimidin-5-ol CAS No. 809236-47-3

2-(Piperidin-1-yl)pyrimidin-5-ol

Cat. No. B1457056
M. Wt: 179.22 g/mol
InChI Key: PFPMTZAQGLNJCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Piperidin-1-yl)pyrimidin-5-ol involves several steps. The compound has a CAS Number of 809236-47-3 and a molecular weight of 179.22 . A recent scientific literature review summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular structure of 2-(Piperidin-1-yl)pyrimidin-5-ol is represented by the linear formula C9H13N3O . The InChI code for this compound is 1S/C9H13N3O/c13-8-6-10-9(11-7-8)12-4-2-1-3-5-12/h6-7,13H,1-5H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Piperidin-1-yl)pyrimidin-5-ol include a molecular weight of 179.22 g/mol .

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including those structurally related to 2-(Piperidin-1-yl)pyrimidin-5-ol, have been studied for their corrosion inhibition properties. Kaya et al. (2016) explored the adsorption and inhibition properties of several piperidine derivatives on iron corrosion. They employed quantum chemical calculations and molecular dynamics simulations, revealing significant insights into the interactions between these compounds and metal surfaces (Kaya et al., 2016).

Antimicrobial and Larvicidal Activities

Research by Suresh et al. (2016) on 2-hydroxypyrrolidine/piperidine derivatives, closely related to 2-(Piperidin-1-yl)pyrimidin-5-ol, showed antibacterial and larvicidal effects. This study highlighted the potential use of these compounds in addressing bacterial infections and controlling larval populations (Suresh et al., 2016).

Anticancer Properties

Compounds similar to 2-(Piperidin-1-yl)pyrimidin-5-ol have been investigated for their potential anticancer properties. Singh and Paul (2006) examined a series of 1,3-dialkylated-pyrimidin-2,4-diones and found significant anti-cancer activities, particularly in compounds with piperidine/pyrrolidine groups (Singh & Paul, 2006).

Pharmaceutical Development

In the realm of pharmaceutical development, compounds structurally related to 2-(Piperidin-1-yl)pyrimidin-5-ol have been explored for their therapeutic potential. For example, Ammirati et al. (2009) synthesized and evaluated a series of proline amides, including those with pyrimidin-piperidin structures, as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes (Ammirati et al., 2009).

Synthesis and Pharmacological Evaluation

Dounay et al. (2009) reported on the synthesis and evaluation of aminopyrimidine derivatives as 5-HT1A partial agonists, highlighting the versatility of pyrimidine structures in pharmacological applications (Dounay et al., 2009).

Safety And Hazards

The safety data sheet for 2-(Piperidin-1-yl)pyrimidin-5-ol indicates that it is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-piperidin-1-ylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8-6-10-9(11-7-8)12-4-2-1-3-5-12/h6-7,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPMTZAQGLNJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)pyrimidin-5-ol

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-piperidin-1-ylpyrimidine (1.00 g, 4.15 mmol) in freshly distilled THF (5.2 mL), was purged with argon and cooled to −78° C. To the cooled reaction mixture was added drop-wise a solution of n-butyllithium in hexane (2.5 M, 1.99 mL, 4.98 mmol). The reaction mixture was stirred at −78° C. for 10 minutes and then added dropwise over 10 minutes to a solution of trimethyl borate (0.559 mL, 4.98 mmol) in THF (5.2 mL), which had been purged with argon and cooled to 0° C. The resulting reaction mixture was stirred at 0° C. for a further 20 minutes, followed by addition of acetic acid (0.356 mL, 6.22 mmol). After a further 5 minutes of stirring, a 30% aqueous solution of hydrogen peroxide (0.517 mL, 4.57 mmol) was added dropwise and stirring continued at 0° C. for 5 minutes. A saturated aqueous solution of sodium bisulfite (50 mL) was added and the mixture extracted with EtOAc. The organic extract was washed with a saturated aqueous brine solution, dried over anhydrous sodium sulfate, filtered over Celite™ and concentrated in vacuo. The crude material was purified using silica gel chromatography eluting with 25% EtOAC in hexane to afford the title compound (728 mg, 98%):
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.99 mL
Type
reactant
Reaction Step Two
Quantity
0.559 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.2 mL
Type
solvent
Reaction Step Three
Quantity
0.356 mL
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.517 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Chevalier, MP Alam, OM Khdour, M Schmierer… - Bioorganic & Medicinal …, 2016 - Elsevier
Previously we described a novel series of pyrimidinol antioxidants and their structural optimization as potential therapeutic agents for neurodegenerative and mitochondrial disorders. …
Number of citations: 12 www.sciencedirect.com
S Dey - 2015 - keep.lib.asu.edu
Mitochondria produce the majority portion of ATP required in eukaryotic cells. ATP is generated through a process known as oxidative phosphorylation, through an pathway consisting …
Number of citations: 3 keep.lib.asu.edu

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